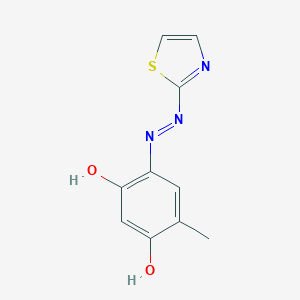
6-Methyl-4-(2-thiazolylazo)-resorcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-(2-thiazolylazo)-resorcinol, also known as MTR, is a synthetic chemical compound that is widely used in scientific research. This compound is a member of the azo dye family and is commonly used as a colorimetric reagent for the determination of various metals and metalloids in different samples. MTR is a highly sensitive and selective reagent that is widely used in analytical chemistry, biochemistry, and environmental science.
作用機序
The mechanism of action of 6-Methyl-4-(2-thiazolylazo)-resorcinol is based on the formation of a complex between the 6-Methyl-4-(2-thiazolylazo)-resorcinol molecule and the metal ion. The complex formation involves the coordination of the metal ion with the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the resorcinol ring. The complex formation results in a shift in the absorption spectrum of 6-Methyl-4-(2-thiazolylazo)-resorcinol, which can be measured by UV-Vis spectroscopy.
Biochemical and Physiological Effects
6-Methyl-4-(2-thiazolylazo)-resorcinol has no known biochemical or physiological effects on living organisms. However, it is important to note that 6-Methyl-4-(2-thiazolylazo)-resorcinol is a synthetic chemical compound and should be handled with care to avoid any potential health hazards.
実験室実験の利点と制限
The advantages of using 6-Methyl-4-(2-thiazolylazo)-resorcinol in lab experiments include its high sensitivity and selectivity for certain metals, its ease of use, and its low cost. 6-Methyl-4-(2-thiazolylazo)-resorcinol can be used in various analytical methods, including colorimetry, spectrophotometry, and HPLC. However, there are some limitations to using 6-Methyl-4-(2-thiazolylazo)-resorcinol in lab experiments. 6-Methyl-4-(2-thiazolylazo)-resorcinol is not suitable for the determination of all metals and metalloids, and its sensitivity can be affected by interfering substances in the sample matrix. 6-Methyl-4-(2-thiazolylazo)-resorcinol is also not suitable for the determination of metal ions in the presence of complexing agents or chelating agents.
将来の方向性
There are several future directions for the use of 6-Methyl-4-(2-thiazolylazo)-resorcinol in scientific research. One potential application is the development of 6-Methyl-4-(2-thiazolylazo)-resorcinol-based sensors for the detection of metal ions in real-time. Another potential application is the modification of 6-Methyl-4-(2-thiazolylazo)-resorcinol to improve its selectivity and sensitivity for certain metal ions. Additionally, the use of 6-Methyl-4-(2-thiazolylazo)-resorcinol in combination with other analytical methods, such as mass spectrometry, could improve the accuracy and precision of metal ion determination. Finally, the use of 6-Methyl-4-(2-thiazolylazo)-resorcinol in environmental monitoring could provide valuable information on the levels of metal ions in different ecosystems.
Conclusion
In conclusion, 6-Methyl-4-(2-thiazolylazo)-resorcinol is a synthetic chemical compound that is widely used in scientific research as a colorimetric reagent for the determination of various metals and metalloids. 6-Methyl-4-(2-thiazolylazo)-resorcinol is a highly sensitive and selective reagent that is easy to use and low cost. However, there are some limitations to using 6-Methyl-4-(2-thiazolylazo)-resorcinol in lab experiments, and it should be handled with care to avoid potential health hazards. There are several future directions for the use of 6-Methyl-4-(2-thiazolylazo)-resorcinol in scientific research, including the development of 6-Methyl-4-(2-thiazolylazo)-resorcinol-based sensors and the modification of 6-Methyl-4-(2-thiazolylazo)-resorcinol to improve its selectivity and sensitivity for certain metal ions.
合成法
6-Methyl-4-(2-thiazolylazo)-resorcinol can be synthesized by the reaction of 2-aminothiazole and 6-methylresorcinol in the presence of a strong acid catalyst. The reaction yields a yellow-orange crystalline solid that is highly soluble in water and organic solvents. The purity of the synthesized 6-Methyl-4-(2-thiazolylazo)-resorcinol can be checked by thin-layer chromatography, UV-Vis spectroscopy, and HPLC.
科学的研究の応用
6-Methyl-4-(2-thiazolylazo)-resorcinol is widely used in scientific research as a colorimetric reagent for the determination of various metals and metalloids. 6-Methyl-4-(2-thiazolylazo)-resorcinol forms a complex with metal ions, which results in a color change that can be measured spectrophotometrically. 6-Methyl-4-(2-thiazolylazo)-resorcinol is highly selective for certain metals, such as copper, nickel, and cobalt, and can be used for the detection of these metals in different samples, including biological fluids, environmental samples, and industrial wastewater.
特性
CAS番号 |
14383-24-5 |
|---|---|
製品名 |
6-Methyl-4-(2-thiazolylazo)-resorcinol |
分子式 |
C10H9N3O2S |
分子量 |
235.26 g/mol |
IUPAC名 |
4-methyl-6-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C10H9N3O2S/c1-6-4-7(9(15)5-8(6)14)12-13-10-11-2-3-16-10/h2-5,14-15H,1H3 |
InChIキー |
VSOOMKWLAADYAB-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NNC2=NC=CS2)C(=O)C=C1O |
SMILES |
CC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |
正規SMILES |
CC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



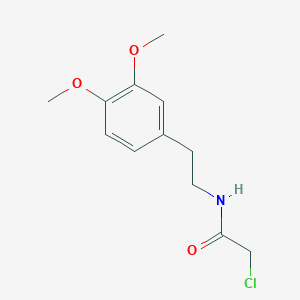

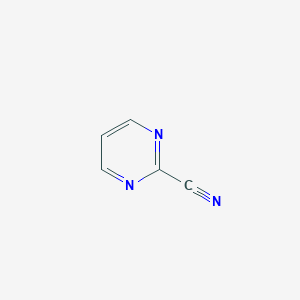
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)



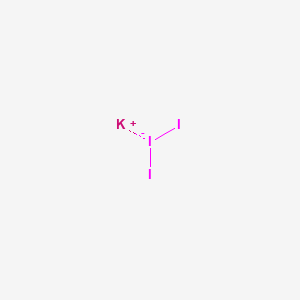




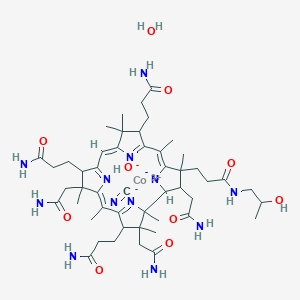
![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)